5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone
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Overview
Description
5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with cyclohexanone in the presence of a catalyst under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities .
Scientific Research Applications
5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It finds applications in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
- 2-Amino-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 5,6,7,8-Tetrahydroquinoline
- 5,6,7,8-Tetrahydroquinoxalin-2-amine
Comparison: Compared to these similar compounds, 5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone is unique due to its specific hydroxyl group at the 2-position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1,5,7,8-tetrahydroquinazoline-2,6-dione |
InChI |
InChI=1S/C8H8N2O2/c11-6-1-2-7-5(3-6)4-9-8(12)10-7/h4H,1-3H2,(H,9,10,12) |
InChI Key |
CZKJPACFSOLLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=NC(=O)N2 |
Origin of Product |
United States |
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